(Z)-3-benzyl-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole
Overview
Description
(Z)-3-benzyl-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-4-phenyl-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C24H20FN3S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, they are used in medical biotechnology to couple drugs to targeted antibodies . The specific targets for this compound would require further experimental investigation.
Mode of Action
The mode of action of this compound is likely related to its hydrazone group. Hydrazone-based coupling methods are used to couple drugs to targeted antibodies, such as antibodies against a certain type of cancer cell . The hydrazone-based bond is stable at neutral pH (in the blood), but is rapidly destroyed in the acidic environment of lysosomes of the cell . This allows for the targeted delivery and release of the drug within the cell.
Biochemical Pathways
For instance, they are intermediates in the Wolff–Kishner reduction
Pharmacokinetics
It is known that hydrazones have poor oral bioavailability in rats due to severe first-pass metabolic reactions
Result of Action
For instance, they have been found to have anticancer, antiinflammatory, antioxidant, and neuroprotective activities . The specific effects of this compound would require further experimental investigation.
Action Environment
It is known that the stability of the hydrazone-based bond is ph-dependent
Properties
IUPAC Name |
(Z)-3-benzyl-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3S/c1-18(20-12-14-22(25)15-13-20)26-27-24-28(16-19-8-4-2-5-9-19)23(17-29-24)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3/b26-18+,27-24- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRDZSRENQBOI-IVBPLKSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3)/C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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